delta-Damascone

Description

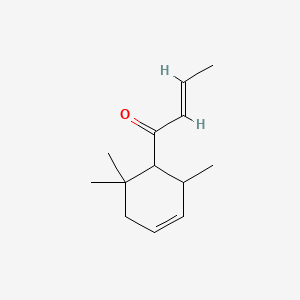

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8,10,12H,9H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJGJTYRUWUFFD-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1C(C=CCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1C(C=CCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a fruity odour | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | delta-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 10 ml 95% alcohol (in ethanol) | |

| Record name | delta-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.920 -0.940 | |

| Record name | delta-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/340/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

41436-42-4, 71048-82-3, 57378-68-4 | |

| Record name | (2E)-1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41436-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Buten-1-one, 1-((1R,2S)-2,6,6-trimethyl-3-cyclohexen-1-yl)-, (2E)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071048823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-DAMASCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4RIE5P7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | delta-Damascone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Advanced Chemical Transformations of Delta Damascone

Classical and Foundational Synthetic Pathways

The traditional synthesis of delta-damascone (B1588474) is a well-established multi-step process that relies on fundamental organic reactions to construct the target molecule's characteristic trimethyl-cyclohexenyl ring and unsaturated ketone side chain.

A primary and widely employed strategy for constructing the core carbocyclic structure of this compound involves a Diels-Alder reaction. odowell.com This cycloaddition serves as an efficient method for forming the required six-membered ring. The reaction typically proceeds between 1,3-pentadiene (B166810), acting as the diene, and mesityl oxide (4-methyl-3-penten-2-one) as the dienophile. scentree.coodowell.com This process, often catalyzed by a Lewis acid such as aluminum chloride, yields 1-acetyl-2,6,6-trimethyl-3-cyclohexene, a key intermediate in the synthesis. scribd.com

Table 1: Diels-Alder Synthesis of Acetyl Trimethyl Cyclohexene (B86901) Intermediate

| Reactants | Catalyst | Product | Reaction Type | Reference |

| 1,3-Pentadiene and Mesityl Oxide | Aluminum Chloride (AlCl₃) | Acetyl Trimethyl Cyclohexene | Cycloaddition | scentree.co, odowell.com, |

Following the formation of the cycloketone intermediate, the synthesis proceeds with the construction of the unsaturated ketone side chain. This is classically achieved through an aldol (B89426) condensation reaction. odowell.com The acetyl trimethyl cyclohexene intermediate is reacted with acetaldehyde (B116499) in a basic medium. scentree.cochemicalbook.com This reaction forms a β-hydroxy ketone (an aldol adduct), which is subsequently dehydrated under acidic conditions to generate the final α,β-unsaturated ketone structure of this compound. scribd.com This two-step sequence of aldol addition followed by dehydration is a cornerstone in the synthesis of various damascone (B1235705) scaffolds. chimia.ch

Table 2: Aldol Condensation for this compound Synthesis

| Reactants | Conditions | Intermediate | Final Product | Reference |

| Acetyl Trimethyl Cyclohexene and Acetaldehyde | 1. Basic medium (Aldol addition) 2. Acidic catalyst (Dehydration) | β-hydroxy ketone | This compound | scentree.co, odowell.com, |

An alternative synthetic route to this compound avoids the Diels-Alder/aldol condensation sequence and instead utilizes anionic cleavage and rearrangement. google.com This process starts with a diallyl alcohol precursor. google.com The reaction is initiated by a strong base, such as an alkali metal hydride or alkoxide (e.g., potassium tert-butoxide), which promotes an anionic cleavage. google.com This cleavage proceeds through the formation of an unstable enolate intermediate. google.com The reaction times for this step can be very short, on the order of minutes at temperatures between 20°C and 70°C, particularly when using potassium tert-butoxide. google.comgoogle.com Following the cleavage and rearrangement, an isomerization of the terminal double bond is carried out using an acidic agent to yield the final this compound product. google.com

Table 3: Synthesis of this compound via Anionic Cleavage

| Starting Material | Reagents | Key Intermediate | Reaction Type | Reference |

| Diallyl alcohol | 1. Strong base (e.g., Potassium tert-butoxide) 2. Acidic isomerizing agent | Enolate | Anionic Cleavage/Rearrangement | google.com |

Modern and Sustainable Synthetic Strategies

In response to the growing demand for environmentally responsible chemical manufacturing, modern synthetic strategies for this compound focus on improving efficiency, selectivity, and sustainability. These approaches often involve advanced catalysis and adherence to green chemistry principles.

Traditional aldol condensations can suffer from low yields and the formation of complex mixtures, especially when substrates are sensitive or prone to self-condensation. chimia.ch To overcome these limitations, modern catalytic methods have been developed. A notable advancement is the use of a heterobimetallic system, specifically a Zirconium/Magnesium (Zr/Mg) complex, to catalyze the cross-aldol reaction between the acetyl trimethyl cyclohexene intermediate (referred to as TDMK) and acetaldehyde. chimia.ch

This catalytic process offers several advantages:

Single-Step Process: It combines the activation of substrates and the dehydration to the final product in one step. chimia.ch

High Selectivity: The conversion of the starting ketone is optimized to around 27–34% to achieve a high selectivity of 85–89% for this compound. chimia.ch

Base-Free Conditions: The reaction is base-free and does not require protective groups. chimia.ch

The development of new catalytic routes is closely linked to the principles of green chemistry, aiming to reduce waste and improve safety. chimia.ch The synthesis of this compound is a prime example of where these principles have been successfully applied. specialchem.com The heterobimetallic catalytic process significantly enhances the sustainability of this compound manufacturing. chimia.ch

Key green chemistry improvements include:

Process Intensification: The catalytic route is a "neat" process, using the starting material TDMK as both a reactant and the solvent, which simplifies the procedure and allows for the unreacted ketone to be recycled via distillation. chimia.ch

Waste Reduction: A critical metric for evaluating the environmental impact of a chemical process is the E-factor (Environmental Factor), which measures the mass ratio of waste to the desired product. The catalytic process has an E-factor that is one-third of the older Grignard-based route, saving the generation of thousands of tons of waste annually. chimia.ch

Use of Benign Materials: The catalyst employs inexpensive and environmentally benign metals like zirconium, moving away from less friendly reagents used in classical syntheses. chimia.ch

This substitution of a standard industrial process with a catalytic version represents a "quantum jump" in the safety and sustainability of this compound production. chimia.ch

Chemoenzymatic Synthesis Prospects for Analogues

The application of chemoenzymatic strategies offers a powerful approach for the synthesis of complex chiral molecules, including analogues of this compound. This methodology combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. While specific chemoenzymatic routes targeting this compound are not extensively documented, the principles can be inferred from syntheses of related damascones and their precursors. A key prospect lies in the enzymatic resolution of racemic intermediates, which can then be chemically converted to the desired damascone analogues.

For instance, the enzymatic asymmetric hydrolysis of racemic alcohols that serve as precursors to the damascone core is a viable strategy. Lipases are commonly employed for the kinetic resolution of racemic alcohols, where they selectively acylate one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol). This approach has been successfully used in the synthesis of enantiomerically pure (S)-alpha-damascone from (R)-2,4,4-trimethyl-2-cyclohexen-1-ol, where the starting material was prepared through enzymatic asymmetric hydrolysis. researchgate.netresearchgate.net

Another promising avenue is the use of ketoreductases for the asymmetric reduction of prochiral ketone precursors. This would yield chiral alcohols with high enantiomeric excess, which could then be elaborated into various this compound analogues through subsequent chemical transformations. The compatibility of enzymes with various reaction media and their high stereoselectivity make them ideal for establishing the core chirality of these molecules early in the synthetic sequence.

Table 1: Potential Chemoenzymatic Steps for Damascone Analogue Synthesis

| Step | Enzyme Class | Transformation | Substrate Type | Product |

| Kinetic Resolution | Lipase | Asymmetric acylation/hydrolysis | Racemic cyclic alcohol | Enantiopure alcohol and ester |

| Asymmetric Reduction | Ketoreductase (KRED) | Reduction of C=O bond | Prochiral cyclic ketone | Chiral secondary alcohol |

Stereoselective Synthesis and Chiral Resolution of this compound

The synthesis of specific stereoisomers of damascones is of significant interest as the olfactory properties can differ dramatically between enantiomers. acs.org While this compound itself is not naturally occurring, stereoselective synthesis aims to control the configuration of the chiral centers within its structure. scentree.co

A common approach to stereoselective synthesis involves using a chiral pool starting material, where at least one stereocenter is derived from an enantioenriched natural product. For related compounds like alpha-damascone (B1235874), highly enantioselective syntheses have been developed starting from enantiopure (R)- or (S)-α-cyclogeraniol, achieving enantiomeric excess (ee) of ≥99%. acs.orgnih.gov These routes often involve key steps like Sharpless asymmetric dihydroxylation to introduce chirality, followed by biomimetic cyclization. acs.orgnih.gov

For this compound, a known synthesis involves a Diels-Alder reaction between 1,3-pentadiene and mesityl oxide, followed by an aldol condensation with acetaldehyde. scentree.co To achieve stereoselectivity in such a pathway, chiral catalysts or auxiliaries could be employed in the Diels-Alder or aldol condensation steps.

Chiral resolution is an alternative method to obtain enantiomerically pure this compound from a racemic mixture. This can be achieved through several techniques:

Diastereomeric Salt Formation: This involves reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. pharmtech.com

Kinetic Resolution: As mentioned in the chemoenzymatic section, enzymes can be used to selectively react with one enantiomer of a racemic mixture. pharmtech.com

Chiral Chromatography: This technique uses a chiral stationary phase to separate enantiomers based on their differential interactions with the column material. It is a powerful analytical and preparative tool for obtaining enantiopure compounds. pharmtech.comnih.gov

Early enantioselective approaches to other damascones, such as (R)-(+)-α-damascone, initially yielded modest enantiomeric excess. acs.org However, more advanced methods like enantioselective protonation of enolates have enabled the synthesis of both enantiomers with very high ee (>98%). acs.org

Derivatization and Analog Synthesis for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how molecular structure influences biological activity or, in the case of fragrance molecules, their olfactory properties. For this compound, this involves synthesizing a series of derivatives and analogues to probe the effects of modifying different parts of the molecule.

The synthesis of analogues can be achieved by altering the starting materials or introducing functional groups at various positions. For example, using different dienes or dienophiles in the initial Diels-Alder reaction would lead to variations in the cyclohexene ring of this compound. scentree.co Similarly, employing different aldehydes or ketones in the final aldol condensation step would modify the side chain. scentree.co

Key areas for derivatization include:

The Cyclohexene Ring: Modifying the position and number of methyl groups or the location of the double bond can significantly impact the molecule's scent profile. Syntheses starting from intermediates like γ- and δ-pyronenes have been used to create various damascone isomers, including α- and γ-damascones. researchgate.nettandfonline.com

The Enone Side Chain: Alterations to the length, branching, and saturation of the butenone side chain can lead to new fragrance characteristics. For instance, the reduction of the ketone or the double bond would produce corresponding alcohols or saturated ketones, each with a unique odor profile.

SAR studies on related compounds like chalcones, which share the α,β-unsaturated ketone moiety, have shown that substituents on the aromatic rings significantly influence their biological activities. mdpi.commdpi.comnih.gov By analogy, modifying the substitution pattern on the cyclohexene ring of this compound is expected to modulate its sensory properties. The goal of these studies is to correlate specific structural features with desired olfactory notes, stability, and substantivity, which can guide the rational design of new fragrance ingredients.

Biosynthesis and Natural Occurrence Research of Delta Damascone

Natural Sources and Distribution in Botanical Matrices

Delta-damascone (B1588474) is a synthetic fragrance compound that is not found in nature. scentree.coindustrialchemicals.gov.authegoodscentscompany.compellwall.com While its aroma profile is described with terms like fruity, sweet-rose, black currant, and tobacco, these descriptors refer to its scent characteristics rather than its origin. pellwall.com It belongs to the family of rose ketones, which includes several naturally occurring isomers such as alpha-damascone (B1235874), beta-damascone (B3424486), and beta-damascenone, that are important components of various natural scents. wikipedia.org

The discovery of the first damascones in 1965 in Damask Rose Absolute paved the way for the synthesis of related molecules like this compound. scentree.co Although this compound itself is a product of chemical synthesis, its isomers are widely distributed in the plant kingdom. For context, the natural distribution of these related, naturally occurring rose ketones is detailed below.

Interactive Data Table: Natural Occurrence of Damascone (B1235705) Isomers (excluding this compound)

| Compound | Botanical Source | Common Name |

| Beta-Damascone | Rosa damascena | Damask Rose |

| Vitis vinifera | Grape | |

| Various Fruits | ||

| Beta-Damascenone | Rosa damascena | Damask Rose |

| Camellia sinensis | Tea | |

| Nicotiana tabacum | Tobacco | |

| Vitis vinifera | Grape | |

| Coffee Beans | Coffee | |

| Alpha-Damascone | Rosa damascena | Damask Rose |

| Camellia sinensis | Black Tea |

Proposed Biosynthetic Pathways and Precursors (e.g., Carotenoid Degradation Products)

As a synthetic compound, this compound does not have a natural biosynthetic pathway. scentree.coindustrialchemicals.gov.au Its industrial production is typically achieved through chemical reactions, such as a Diels-Alder reaction followed by an aldol (B89426) condensation. scentree.cochemicalbook.com

However, the closely related and naturally occurring damascones and damascenones are known to be derived from the degradation of carotenoids. wikipedia.orgacs.org These C13-norisoprenoids are formed through the enzymatic or thermal oxidative cleavage of larger C40 carotenoid molecules. researchgate.netwikipedia.org The key precursors are xanthophylls, a class of oxygenated carotenoids. nih.gov

One of the most studied pathways is the formation of beta-damascenone from the carotenoid neoxanthin. researchgate.netnih.govresearchgate.net This process involves several steps, often initiated by enzymatic cleavage by carotenoid cleavage dioxygenases (CCDs), followed by chemical rearrangements. researchgate.net The degradation can also occur non-enzymatically through heat or acid catalysis. nih.govscispace.com

Interactive Data Table: Biosynthesis of Natural Rose Ketones from Carotenoid Precursors

| Precursor Compound | Class | Resulting Aroma Compound(s) | Key Transformation Process |

| Neoxanthin | Carotenoid (Xanthophyll) | Beta-Damascenone, 3-Hydroxy-beta-damascone | Enzymatic cleavage, thermal degradation, acid-catalyzed conversion. nih.govresearchgate.netnih.gov |

| Beta-Carotene | Carotenoid (Carotene) | Beta-Ionone (B89335) | Oxidative cleavage. nih.gov |

| Violaxanthin | Carotenoid (Xanthophyll) | Theaspirane | Thermal degradation. nih.gov |

| Zeaxanthin | Carotenoid (Xanthophyll) | Safranal | Enzymatic cleavage and transformation. mdpi.com |

This biosynthetic route via carotenoid degradation highlights how many potent aroma compounds found in fruits, flowers, and beverages are generated from common plant pigments. wikipedia.org

Comparative Analysis of Naturally Occurring vs. Synthetically Derived this compound

A direct comparative analysis between naturally occurring and synthetically derived this compound is not applicable, as this compound is not known to occur naturally. scentree.coindustrialchemicals.gov.authegoodscentscompany.com Therefore, all commercially available this compound is of synthetic origin.

However, a conceptual comparison can be made between synthetic aroma chemicals, like this compound, and their natural counterparts (in this case, related natural isomers like beta-damascone).

Purity and Composition :

Synthetic this compound : Produced through controlled chemical reactions, it is a highly pure substance, typically consisting of a specific mixture of cis- and trans-isomers. foreverest.net The manufacturing process is designed to maximize yield and purity, minimizing by-products. chemicalbull.com

Authentication and Analysis : If a compound were to exist in both natural and synthetic forms, analytical techniques are used to determine its origin. These methods are crucial for quality control and detecting adulteration in the flavor and fragrance industry. perfumerflavorist.combetalabservices.com

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) : This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C). dtu.dk The isotopic signature of a compound derived from a plant reflects the plant's metabolic processes and geographical origin, which differs from the signature of a compound synthesized from petrochemical precursors. perfumerflavorist.com

Carbon-14 Analysis : This method can definitively distinguish between bio-based (natural) and fossil fuel-derived (synthetic) materials. betalabservices.com Natural products contain a known amount of radioactive Carbon-14, whereas synthetic compounds derived from petroleum are devoid of it. betalabservices.com

Interactive Data Table: Conceptual Comparison of Synthetic vs. Natural Aroma Compounds

| Feature | Synthetic this compound | Natural Aroma Extract (e.g., Rose Oil) |

| Origin | Chemical Synthesis (e.g., Diels-Alder reaction). scentree.cochemicalbook.com | Biological (e.g., carotenoid degradation in plants). acs.org |

| Composition | High purity, defined mixture of isomers. | Complex mixture of many different chemical compounds. |

| Scent Profile | Consistent, linear, and powerful, but can be less nuanced. pellwall.com | Complex, nuanced, and rich due to the "entourage effect" of multiple components. |

| Consistency | High batch-to-batch consistency. nyc.ph | Variable depending on harvest, climate, and processing. nyc.ph |

| Cost | Generally more cost-effective for large-scale production. scentree.co | Often more expensive due to agricultural and extraction costs. chemicalbull.com |

| Authentication | Isotopic signature reflects petrochemical precursors. dtu.dk | Isotopic signature reflects biological origin and geography. perfumerflavorist.com |

Advanced Analytical Characterization in Delta Damascone Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is widely used to separate delta-Damascone (B1588474) from other compounds in a mixture, allowing for its isolation, identification, and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the qualitative identification and quantitative measurement of volatile and semi-volatile organic compounds like this compound in complex mixtures. amazonaws.com In GC-MS, a sample is first separated into its individual components based on their boiling points and interaction with the stationary phase in a gas chromatography column. The separated components then enter a mass spectrometer, which measures the mass-to-charge ratio (m/z) of their ions, generating a mass spectrum that serves as a unique fingerprint for identification. amazonaws.com

GC-MS has been successfully applied to the analysis of damascones in various matrices, including tobacco and tobacco products, where beta-damascone (B3424486) was identified and quantified. coresta.org this compound itself can be analyzed using GC-MS, and its mass spectrum typically shows a molecular ion peak and characteristic fragment ions. nih.gov For example, the NIST Mass Spectrometry Data Center lists GC-MS data for this compound, with a total of 75 peaks and prominent ions at m/z 69 (top peak), 41 (second highest), and 123 (third highest). nih.gov This fragmentation pattern aids in confirming the identity of this compound.

GC-MS is suitable for both qualitative identification by comparing obtained mass spectra and retention times to libraries and standards, and quantitative analysis by measuring the intensity of specific ions. amazonaws.com It is considered a highly specific test for positively identifying the presence of a particular substance. amazonaws.com this compound has been included as an analyte in GC-MS methods for the analysis of fragrance allergens in complex matrices. gcms.czuliege.be

Enantioselective Gas Chromatography for Stereoisomer Profiling

This compound, possessing chiral centers, can exist as different stereoisomers (enantiomers and diastereomers). The biological activity and olfactory properties of these stereoisomers can differ significantly. Enantioselective Gas Chromatography (enantio-GC) is a specialized technique used to separate and analyze these stereoisomers. tandfonline.com

Enantio-GC employs chiral stationary phases within the GC column that can differentiate between enantiomers. tandfonline.comoup.com This allows for the determination of the enantiomeric distribution or enantiomeric excess (ee) of a chiral compound in a sample. tandfonline.comnih.gov This information is crucial for assessing the authenticity of natural products, as the enantiomeric ratios of compounds can be characteristic of their natural origin or biosynthetic pathways. tandfonline.com

While direct information on the enantioselective GC of this compound is not explicitly detailed in the provided snippets, the technique is widely applied to other damascones and related chiral flavor compounds like alpha-damascone (B1235874) and alpha-ionone (B122830) to determine their absolute configuration and enantiomeric purity. oup.comtandfonline.com The principles and methodologies used for these related compounds are applicable to this compound, allowing for the profiling of its stereoisomeric composition. Chiral stationary phases based on modified cyclodextrins are commonly used for enantioselective separations in flavor analysis. tandfonline.comoup.com

Spectroscopic Methods for Structural Elucidation and Confirmation in Complex Mixtures

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound, aiding in its identification and confirmation, even within complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for determining the detailed structure of organic molecules. researchgate.net It provides information about the types, number, and connectivity of hydrogen and carbon atoms within the molecule. researchgate.net

NMR spectroscopy has been used to confirm the presence and structure of this compound in research studies. mdpi.com ¹H NMR spectra show characteristic signals (chemical shifts, multiplicities, and integration) corresponding to the different hydrogen environments in the molecule, while ¹³C NMR spectra provide signals for each unique carbon atom. researchgate.netmdpi.comarkat-usa.org Analysis of these spectra allows for the complete assignment of the molecular structure. For example, ¹H and ¹³C NMR data for beta-damascone, a closely related isomer, are available and show distinct chemical shifts corresponding to its specific structure. arkat-usa.org Similarly, ¹H and ¹³C NMR have been used to characterize alpha-damascone. researchgate.net These spectroscopic fingerprints are invaluable for confirming the identity and purity of synthesized or isolated this compound.

Data from NMR analysis can be presented in tables, showing the chemical shift (δ), multiplicity, coupling constants (J), and integration for ¹H NMR, and the chemical shift for ¹³C NMR.

Example NMR Data Structure (based on related damascone (B1235705) data):

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ¹H | ... | ... | ... | ... | ... |

| ¹³C | ... | :----------- | :------------------------ | :---------- | :--------- |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. scienceready.com.ausavemyexams.com Different functional groups and types of bonds vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. scienceready.com.ausavemyexams.comuomustansiriyah.edu.iq

IR spectroscopy can be used to confirm the presence of key functional groups in this compound, such as the carbonyl group (C=O) and carbon-carbon double bonds (C=C). The carbonyl stretching vibration typically appears as a strong band in the 1680-1750 cm⁻¹ region, while C=C stretching vibrations occur in the 1620-1680 cm⁻¹ range. scienceready.com.aulibretexts.org IR spectra of related damascones show characteristic absorption bands that confirm the presence of these functional groups. arkat-usa.orggoogle.com For instance, beta-damascone exhibits IR bands at 1647 cm⁻¹ (C=O) and 1640 cm⁻¹ (C=C). arkat-usa.orggoogle.com Analyzing the IR spectrum of this compound and comparing it to known spectra or characteristic functional group frequencies helps confirm its structural features. nih.gov

IR spectra are typically presented as plots of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and correlated to specific functional groups.

Example IR Data Structure (based on related damascone data):

| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group/Bond) |

| ... | (e.g., strong) | ... |

Advanced Mass Spectrometry Techniques (e.g., Low-Temperature Plasma Ionization Mass Spectrometry)

Beyond conventional GC-MS, advanced mass spectrometry techniques offer enhanced capabilities for the analysis of this compound, particularly in complex matrices or for specific applications like real-time analysis.

Low-Temperature Plasma Ionization Mass Spectrometry (LTP-MS) is an ambient ionization technique that allows for the direct analysis of samples with minimal or no sample preparation. nih.govethz.ch LTP sources generate a plasma at near-room temperature, which can ionize a wide range of compounds. nih.gov This technique is advantageous for in situ and real-time measurements. nih.gov

This compound has been cited as an analyte that can be determined in perfume and essential oils using low-temperature plasma ionization mass spectrometry as an analytical reference standard. sigmaaldrich.comchemicalbook.com This suggests that LTP-MS can be applied for the rapid detection and potential quantification of this compound in relevant samples, offering an alternative or complementary approach to GC-MS, especially when rapid analysis or minimal sample handling is desired. nih.gov

Other advanced MS techniques, such as those coupled with comprehensive two-dimensional gas chromatography (GCxGC-MS) or high-resolution mass spectrometry (HRMS), can provide even greater separation power and mass accuracy, enabling the identification and characterization of this compound and related compounds in highly complex mixtures with increased confidence. gcms.czshimadzu.com Tandem mass spectrometry (MS/MS) can provide additional structural information through fragmentation of selected ions. scioninstruments.com

Quantitative Methodologies for Trace Analysis in Research Samples

Quantitative analysis of trace levels of this compound in various research samples is crucial for understanding its presence and behavior in complex matrices. Several analytical techniques, primarily based on gas chromatography coupled with mass spectrometry (GC-MS), are employed for this purpose. These methods often require specific sample preparation steps to isolate and concentrate this compound from the matrix.

One common approach involves Gas Chromatography-Mass Spectrometry (GC-MS) for quantification. This technique separates volatile compounds based on their boiling points and interactions with the stationary phase in the GC column, followed by detection and identification using a mass spectrometer. For quantitative analysis, GC-MS systems can operate in different modes, including full scan or selected ion monitoring (SIM), with SIM offering higher sensitivity for target analytes at trace levels. ifrafragrance.orggcms.cz The use of internal standards is a common practice in GC-MS quantitative analysis to improve accuracy and compensate for variations during sample preparation and injection. gcms.czcore.ac.uk

Sample preparation techniques are critical for the successful trace analysis of this compound. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used method for extracting volatile organic compounds (VOCs) from various matrices, including food, beverages, and potentially biological or environmental samples. researchgate.netresearchgate.netmdpi.comnih.gov In HS-SPME, a fiber coated with an adsorbent material is exposed to the headspace above a sample, where volatile analytes partition onto the fiber. The adsorbed analytes are then thermally desorbed in the GC injector for analysis. researchgate.netnih.gov Variations in SPME parameters such as extraction time, temperature, and fiber coating can significantly impact the efficiency of analyte extraction. nih.gov Another technique, Solid-Phase Extraction (SPE), can also be employed for the extraction and concentration of analytes from liquid samples.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers enhanced separation power compared to one-dimensional GC, which is particularly beneficial for analyzing complex samples containing numerous volatile compounds, including isomers of this compound. gcms.czscribd.comshimadzu.com This technique utilizes two capillary columns with different stationary phases in series, providing increased peak capacity and improved resolution, which aids in the accurate identification and quantification of trace components that might coelute in one-dimensional GC. gcms.czscribd.com

Quantitative performance of analytical methods for this compound is evaluated based on parameters such as linearity, sensitivity (limit of detection - LOD, and limit of quantification - LOQ), accuracy, and precision (repeatability and reproducibility). Calibration curves are constructed using a series of standards at different concentrations to assess the linearity of the detector response. gcms.cznih.gov Sensitivity is determined by the lowest concentration of the analyte that can be reliably detected and quantified. core.ac.uk Precision is typically expressed as the relative standard deviation (%RSD) of replicate analyses. gcms.czcore.ac.uknih.gov

Research findings demonstrate the application of these quantitative methodologies for analyzing damascones in various contexts. For instance, GC-MS methods have been developed for the quantification of fragrance allergens, including this compound, in materials like perfumes and cosmetic products. ifrafragrance.orggcms.czgcms.czscribd.comuliege.beiteh.ai Studies have investigated different sample preparation methods, such as SPME and static headspace, for the GC-MS quantification of fragrance allergens. uliege.be While some methods have shown good linearity and repeatability, achieving satisfactory results for accurate quantification in complex matrices can be challenging. gcms.czuliege.be

The analysis of damascones and related compounds has also been performed in food and beverage samples, such as wine, where they contribute to the aroma profile. researchgate.netresearchgate.net Quantitative methods utilizing HS-SPME coupled with multidimensional GC-MS have been applied for trace-level analysis of compounds like beta-damascenone, a related compound, in wine, with concentrations reported in the range of µg/L. researchgate.net

Interactive Data Table Example (Illustrative Data based on search results):

| Analytical Technique | Sample Matrix | Analyte(s) | Concentration Range | Key Findings / Performance | Citation |

| GC-MS | Fragrance Materials | This compound (major isomer) | Not specified (quantified > 0.0002%) | Method for 57 allergens; uses two GC columns of different polarity. | iteh.ai |

| GC-MS | Perfume Samples | This compound | 2-1000 ppm (0.01-5 ng on column) | Calibration curves R² > 0.99. Good peak area repeatability (%RSD < 3.5%). | gcms.cz |

| HS-SPME-GC-MS | Wine | Beta-Damascenone (related compound) | Trace-level analysis; used for authenticity control. | researchgate.net | |

| Comprehensive GCxGC(qMS) | Perfume Matrices | Delta Damascone | Not specified (quantitative analysis) | Enhanced separation for complex samples; good spectrum quality. | gcms.czscribd.com |

These quantitative methodologies, particularly those employing GC-MS and its advanced variations like GCxGC-MS, coupled with appropriate sample preparation techniques such as HS-SPME, are essential tools for the trace analysis of this compound in various research applications, enabling accurate determination of its presence and concentration in complex samples.

Molecular Mechanisms in Olfactory Perception of Delta Damascone

Odorant-Olfactory Receptor Binding and Activation Studies

The initial step in olfactory perception is the binding of an odorant molecule to its cognate olfactory receptor. This binding event induces conformational changes in the receptor, leading to its activation and the initiation of downstream signaling pathways. Studying these binding and activation processes provides insights into the specificity and sensitivity of olfactory perception.

Computational Modeling: Molecular Docking and Dynamics Simulations

Insights into Olfactory Receptor Conformational Changes upon Ligand Binding

Binding of an odorant like delta-Damascone (B1588474) to an olfactory receptor is known to induce conformational changes in the receptor protein. These changes are critical for the activation of the receptor and the subsequent initiation of the olfactory signal transduction pathway. While direct experimental observation of these conformational changes in ORs is difficult, insights are gained through computational simulations and studies on other GPCRs. nih.gov The precise nature of these changes upon this compound binding to specific ORs is an active area of research. It is understood that GPCRs, including ORs, transition between active and inactive states upon ligand binding, bridging extracellular and intracellular domains. nih.gov

Prediction of Agonists and Antagonists for Specific Olfactory Receptors

Computational modeling and structure-activity relationship studies can aid in the prediction of molecules that may act as agonists (activating the receptor) or antagonists (inhibiting the receptor) for specific olfactory receptors. thegoodscentscompany.comnih.govembopress.org By understanding the structural features of this compound that are important for its interaction with ORs, researchers can design or identify novel compounds with similar or opposing activities. For example, studies have shown that certain molecules can act as antagonists for specific ORs, and interestingly, this compound has been noted as lacking antagonist activity on the human olfactory receptor OR2T11, unlike alpha-damascone (B1235874) and beta-ionone (B89335) which showed enhancement of OR2T11 surface expression. mdpi.com This highlights the molecular selectivity in OR interactions. Having a repertoire of agonists and antagonists can facilitate the identification of ligand-binding sites and elucidate the molecular basis for ligand discrimination by ORs. embopress.org

Structure-Activity Relationships (SARs) for Olfactory Response

Structure-Activity Relationships (SARs) explore how variations in the chemical structure of a molecule influence its biological activity, in this case, its olfactory perception. For this compound, SAR studies aim to correlate specific structural features with its characteristic fruity and floral scent. thegoodscentscompany.comsmolecule.com

Influence of this compound's Stereochemistry on Olfactory Perception

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact how an odorant interacts with olfactory receptors and, consequently, its perceived scent. While the provided information does not detail specific stereoisomers of this compound and their individual olfactory profiles, the importance of stereochemistry in olfactory perception is well-established for other odorants, including other damascone (B1235705) isomers. chemicalbull.comneuronresearch.netsci-hub.se Small differences in spatial arrangement can lead to different binding modes with ORs, resulting in distinct or modulated scent characteristics.

Comparative Olfactory Profiles Across Damascone Isomers and Related Molecules

This compound belongs to the family of rose ketones, which includes other isomers like alpha-Damascone, beta-Damascone (B3424486), and gamma-Damascone, as well as related compounds like damascenones and ionones. wikipedia.orgwikipedia.orgscentree.co These compounds share structural similarities but exhibit distinct olfactory profiles. Comparing the scents of these related molecules helps to understand the structural features responsible for specific odor notes.

Here is a comparative overview of the olfactory profiles of some damascone isomers and a related compound:

| Compound | PubChem CID | Olfactory Profile Description |

| This compound | 5365916 | Fruity (plum, apple, black currant), floral (fresh roses), tobacco, woody, hints of mint and herbal, metallic fruity nuance. thegoodscentscompany.comsmolecule.comcontrebande.co |

| Alpha-Damascone | 5366077 | More floral and rosy compared to beta-damascone, natural, diffusive, fruity. thegoodscentscompany.comchemicalbull.comperflavory.com May have a soft and "heavy" facet. mdpi.com |

| Beta-Damascone | 32052 | Contributes to the aroma of roses, fruity (berry-like), sweet. chemicalbull.comwikipedia.orgnih.gov |

| Gamma-Damascone | 9837013 | Coniferous smell, licorice camphor. scentree.cothegoodscentscompany.comthegoodscentscompany.comnih.gov |

| Beta-Damascenone | 5366074 | Major contributor to the aroma of roses, persistent fruity, floral, strawberry, tobacco. wikipedia.orgwikidata.orgthegoodscentscompany.com |

This compound is described as having a striking metallic fruity nuance that distinguishes it from alpha-Damascone. contrebande.co While alpha-Damascone is noted as being a little more woody, beta-Damascone and gamma-Damascone have more rosy and coniferous smells, respectively. scentree.co The damascones and damascenones are highly appreciated perfuming ingredients. google.com

Chemosensory Transduction Pathways at the Cellular Level

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. wikipedia.orgauburn.edu These receptors are members of the large superfamily of G protein-coupled receptors (GPCRs). wikipedia.orgauburn.edunih.govleffingwell.comgoogle.com Upon binding of an odorant molecule, the OR undergoes a conformational change, which leads to the activation of an associated olfactory-specific G protein, typically Golf and/or Gs. wikipedia.org

The activation of the G protein triggers an intracellular signaling cascade. In the canonical olfactory transduction pathway, activated Golf stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). wikipedia.org The increase in intracellular cAMP concentration is a key second messenger event. wikipedia.org

While the cAMP pathway is considered primary, evidence suggests the involvement of other pathways, such as the phospholipase C (PLC) pathway, which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). leffingwell.comgoogle.com These second messengers can influence intracellular calcium levels, further contributing to the cellular response. leffingwell.comgoogle.com It appears that both cAMP and IP3/DAG systems may coexist and be activated by different odorants or even have opposing effects. leffingwell.com

The rise in cAMP levels, and potentially other second messengers, leads to the opening of cyclic nucleotide-gated ion channels (CNG channels) located in the olfactory cilia membrane. This influx of cations, primarily Na+ and Ca2+, causes depolarization of the olfactory sensory neuron membrane. leffingwell.com The influx of Ca2+ can also activate calcium-activated chloride channels, leading to an efflux of Cl- ions, which further contributes to depolarization and amplifies the signal. leffingwell.com This change in membrane potential generates an electrical signal that is transmitted to the olfactory bulb in the brain. wikipedia.orgnih.govleffingwell.com

Research indicates that olfactory receptors exhibit promiscuity, meaning a single OR can be activated by multiple odorants, and conversely, a single odorant molecule can bind to and activate several different ORs with varying affinities. wikipedia.orggoogle.comnih.govleffingwell.com This combinatorial coding scheme, where different odorants activate unique combinations of ORs, allows the olfactory system to discriminate a vast array of smells with a limited number of receptor types. google.comleffingwell.comleffingwell.com

Studies involving alpha-damascone, a related compound, have shown it can activate multiple human olfactory receptors. nih.govnih.gov While specific detailed research findings on this compound's interaction with individual human olfactory receptors and the precise downstream cellular events it triggers are still being elucidated, the general principles of GPCR-mediated signaling apply. The binding of this compound to specific ORs initiates the cascade involving G protein activation, second messenger production (likely cAMP, and potentially IP3/DAG), and subsequent ion channel modulation, leading to the generation of an electrical signal.

Further research using techniques such as molecular docking, molecular dynamics simulations, and cellular experiments are employed to decipher the specific binding mechanisms between odorants like this compound and their corresponding olfactory receptors, as well as to validate the proposed cellular mechanisms of activation. nih.govresearchgate.net These studies aim to identify the crucial amino acid residues involved in ligand binding and the structural changes in the receptor that lead to G protein activation. nih.govresearchgate.net

Interestingly, studies have also explored the effect of compounds like this compound on olfactory receptor expression. In one study, this compound, which did not exhibit antagonist activity in that context, did not enhance the membrane expression of a specific human olfactory receptor (OR2T11), in contrast to known antagonists that did. mdpi.com This suggests a molecular selectivity in how different ligands can influence OR expression and localization, potentially by acting as pharmacological chaperones that stabilize receptor conformation. mdpi.com

The complexity of olfactory perception at the cellular level involves not only the initial binding and signal transduction but also mechanisms that influence receptor expression and the integration of signals from multiple activated neurons in the olfactory bulb. auburn.eduleffingwell.com

Relevant Research Findings on Olfactory Receptor Activation by Odorants (Illustrative Examples)

While direct comprehensive data specifically for this compound across a wide range of human ORs is limited in the provided context, research on related odorants and general olfactory transduction provides insight. The following table illustrates the concept of multiple odorants activating the same receptor or a single odorant activating multiple receptors, which is fundamental to the combinatorial coding of olfaction and relevant to how this compound's perception is encoded.

| Olfactory Receptor (OR) | Known Activating Odorants (Examples) | Reference |

| OR2A4 | cyclohexyl salicylate, isononyl alcohol | researchgate.net |

| OR2A7 | cyclohexyl salicylate, α-pinene, dodecanoic acid, lilial, octanoic acid | researchgate.net |

| OR5AC2 | maltyl isobutyrate, fructone, eugenyl acetate, manzanate, vanillin, α-damascone | nih.gov |

| OR5B17 | eugenyl acetate, floralozone | nih.gov |

| OR5D18 | eugenol, isoeugenol | nih.gov |

Biological Activities and Cellular Signaling of Delta Damascone

Immunomodulatory Properties and Associated Cellular Pathways

Research into the immunomodulatory properties of damascone-related compounds indicates their capacity to influence immune cell function. Studies on the essential oil of Datura stramonium, which contains beta-damascenone, have shown it can stimulate the proliferation of human peripheral blood mononuclear cells (PBMCs). This essential oil also enhanced the secretion of key cytokines such as interleukin-2 (B1167480) (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), which are crucial mediators of immune responses. researchgate.net Furthermore, treatment with this oil led to increased expression of immune cell markers including CD3, CD8, and CD56, as well as elevated intracellular granulysin levels in immune cells. researchgate.net These findings suggest that damascones can influence both the proliferation and activation state of various immune cell populations.

Another damascone (B1235705) isomer, beta-damascone (B3424486), has been shown to activate the NRF2 pathway in dendritic cells, leading to an amelioration of contact hypersensitivity in mice. nih.gov This highlights a potential mechanism by which damascones may exert immunomodulatory effects, involving the NRF2 signaling pathway. The modulation of cellular pathways such as NF-κB and MAPKs are also recognized mechanisms through which natural products can exert immunomodulatory effects. explorationpub.com While direct evidence for delta-damascone's specific effects on these pathways in immune cells is still emerging, the activity observed with related damascones suggests this as a likely area of investigation.

Anti-Inflammatory Effects and Molecular Mechanisms

Damascone derivatives have demonstrated notable anti-inflammatory effects in various cellular models. Studies have shown that damascone-related compounds are potent inhibitors of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) activity in macrophage cell cultures, specifically in Raw 264.7 cells. researchgate.net This inhibition of iNOS leads to a reduction in the production of nitric oxide (NO), a key pro-inflammatory mediator. researchgate.netfrontiersin.org

Research on Datura stramonium oil, containing beta-damascenone, further supports the anti-inflammatory potential, showing a decrease in nitric oxide production in LPS-stimulated J774A.1 cells. researchgate.net The oil also exhibited in vitro anti-inflammatory activity through mechanisms involving RBC membrane stabilization and BSA denaturation. researchgate.net

The molecular mechanisms underlying the anti-inflammatory effects of damascones appear to involve the modulation of critical signaling pathways. Beta-damascenone, for instance, has been reported to inhibit the NF-κB signaling pathway in human cellular systems activated with inflammatory stimuli. researchgate.net The NF-κB pathway plays a central role in regulating the expression of numerous pro-inflammatory genes. mdpi.com Inhibition of this pathway can therefore lead to a reduction in the production of inflammatory cytokines and mediators. Other studies on natural compounds with anti-inflammatory activity in macrophages, such as certain polysaccharides, have shown downregulation of MAPK signaling pathways, including p38, ERK, and JNK, in addition to NF-κB. mdpi.com These pathways are also integral to the inflammatory response, suggesting potential multiple targets for the anti-inflammatory actions of damascones.

Induction of Phase II Enzymes (e.g., Nrf2-mediated responses)

A significant area of research concerning damascones and related carotenoid-derived compounds is their ability to induce phase II detoxification enzymes, primarily through the activation of the NRF2 signaling pathway. 3-hydroxy-beta-damascone, a related compound, has been identified as a potent inducer of NAD(P)H:quinone reductase (QR) activity in Hepa1c1c7 cell culture. researchgate.net QR is a well-established phase II enzyme involved in the detoxification of xenobiotics and protection against oxidative stress. The induction of QR by 3-hydroxy-beta-damascone was found to be mediated via the transcription factor NRF2. researchgate.net

Further evidence for NRF2 activation comes from studies on beta-damascone, which increased the protein levels of NRF2 and enhanced the transcription of NRF2 target genes such as Hmox1 and Nqo1 in dendritic cells. nih.gov The NRF2 pathway is a crucial cellular defense mechanism that regulates the expression of a battery of antioxidant and detoxification enzymes. elifesciences.orgunil.ch Activation of NRF2 by damascones suggests a potential role in enhancing cellular defense mechanisms against oxidative stress and harmful compounds. Terpenoids, the class of compounds to which damascones belong, have been noted for their potential to modify NRF2 signaling in cell lines. unil.ch

The induction of phase II enzymes by damascones is a key mechanism that contributes to their potential chemopreventive properties.

Inhibition of Nitric Oxide Synthase Activity in Macrophages

The inhibition of nitric oxide synthase (NOS) activity in macrophages is a well-documented effect of damascone-related compounds. Specifically, beta-damascenone, a closely related isomer to This compound (B1588474), has been shown to inhibit LPS-induced nitric oxide synthase activity in Raw 264.7 macrophages. researchgate.net More broadly, damascone derivatives have been identified as potent inhibitors of LPS-induced inducible nitric oxide synthase (iNOS) activity in Raw 264.7 cell culture, with half-maximal inhibitory concentration (IC50) values ranging from 1.8 to 7.9 microM. researchgate.net

Macrophages, particularly the M1 phenotype, express iNOS, which catalyzes the production of large amounts of NO as part of the inflammatory and immune response. frontiersin.org Excessive or prolonged production of NO can contribute to tissue damage and the pathogenesis of various inflammatory diseases. Therefore, the inhibition of iNOS activity by damascones represents a significant anti-inflammatory mechanism. Studies investigating iNOS inhibition in macrophages often measure the reduction in nitrite (B80452) levels in the cell culture medium, as nitrite is a stable end product of NO metabolism. etsu.edu The observed inhibition of iNOS activity by damascone derivatives highlights their potential to mitigate inflammatory processes driven by excessive NO production in macrophages.

Exploration of this compound as a Potential Chemopreventive Agent in Cellular Models

The biological activities of damascone-related compounds, particularly their ability to induce phase II enzymes and inhibit inflammatory mediators, suggest a potential role in cancer chemoprevention. Research has revealed previously unrecognized chemopreventive potential of aroma compounds like beta-damascenone and 3-hydroxy-beta-damascone. researchgate.net This potential is attributed, in part, to their capacity to induce phase II detoxification enzymes via NRF2 activation and to inhibit iNOS activity, both of which are mechanisms relevant to preventing the initiation and progression of cancer. researchgate.net

Cellular models are widely used in cancer chemoprevention research to assess the potential of compounds to interfere with various stages of carcinogenesis, including initiation, promotion, and progression. nih.govnih.gov These models can evaluate effects on cell proliferation, apoptosis, differentiation, and the modulation of signaling pathways involved in cancer development. The induction of NRF2-mediated responses by damascones is considered a significant chemopreventive mechanism, as it enhances the cell's ability to detoxify carcinogens and reduce oxidative damage. researchgate.netelifesciences.org Similarly, the anti-inflammatory effects, including the inhibition of iNOS and modulation of NF-κB, can contribute to chemoprevention by reducing chronic inflammation, which is a known risk factor for several cancers. researchgate.net

While specific studies on this compound as a chemopreventive agent in cellular models may be limited, the evidence from research on related damascones strongly supports the rationale for exploring this compound's potential in this area. Cellular models designed to assess the induction of detoxification enzymes, inhibition of inflammatory pathways, and effects on cancer cell growth and survival would be valuable in elucidating the chemopreventive potential of this compound.

Environmental Behavior and Ecological Impact Research of Delta Damascone

Environmental Fate and Degradation Mechanisms

Once released into the environment, delta-Damascone (B1588474) is expected to partition among air, soil, sediment, and water compartments, depending on its specific properties. industrialchemicals.gov.au

Photodegradation Studies (e.g., Photo-oxidation)

Volatilization of this compound to the atmosphere is considered a potentially significant dissipation pathway. industrialchemicals.gov.au In the atmosphere, this compound is expected to undergo rapid photo-oxidation through reactions with hydroxyl radicals. industrialchemicals.gov.au Calculated values suggest a half-life of 1.1 hours for this process in the atmosphere. industrialchemicals.gov.au Photodegradation, particularly photo-oxidation, is a known degradation mechanism for various organic compounds, involving the absorption of light and subsequent reactions, often in the presence of oxygen. heraldopenaccess.usresearchgate.netmdpi.com

Biodegradation Pathways in Aquatic and Terrestrial Systems

In addition to atmospheric degradation, this compound can also undergo biodegradation in aquatic and terrestrial systems. Modelling indicates that during sewage treatment, approximately 31% of this compound is lost through inherent biodegradation, while 19% partitions to sludge and 8% is lost to volatilisation, with the remaining 42% released in effluent. industrialchemicals.gov.au

However, standard ready biodegradability screening tests (OECD TG 301C) showed 0% biodegradation of this compound over 28 days based on biological oxygen demand (BOD), indicating it does not meet the threshold for ready biodegradability (60% by BOD). industrialchemicals.gov.au Despite this, based on read-across from closely related analogues like alpha-damascone (B1235874) and beta-damascenone, this compound is considered to be at least inherently and ultimately biodegradable, with expected biodegradation half-lives below the threshold for persistence. industrialchemicals.gov.au

Ecotoxicological Investigations in Aquatic Model Organisms

This compound is classified as toxic to very toxic to aquatic organisms. industrialchemicals.gov.au It is categorized under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS) as Acute Aquatic Category 1 (H400) and Chronic Aquatic Category 1 (H410), indicating it is very toxic to aquatic life with long-lasting effects. industrialchemicals.gov.aufinefrag.comnih.govperfumersapprentice.com

Acute and Chronic Toxicity to Fish, Algae, and Invertebrates

Measured ecotoxicity endpoints for freshwater model organisms across different trophic levels are available for this compound. industrialchemicals.gov.au

Acute toxicity data includes:

Fish (Oryzias latipes): 96 h LC50 = 0.97 mg/L (OECD TG 203, semi-static). industrialchemicals.gov.aufinefrag.com

Algae (Pseudokirchneriella subcapitata): 72 h EC50 = 2.47 mg/L (OECD TG 201, static). industrialchemicals.gov.aufinefrag.com

Invertebrates (Daphnia magna): A 48h EC50 value of 1.48 mg/L was calculated using QSAR. industrialchemicals.gov.au

Chronic toxicity data includes:

Invertebrates (Daphnia magna): 21 d NOEC = 0.35 mg/L (OECD TG 211, semi-static). industrialchemicals.gov.aufinefrag.com

Algae (Pseudokirchneriella subcapitata): 72 h NOEC = 0.38 mg/L (OECD TG 201, static). industrialchemicals.gov.aufinefrag.com

These data are summarized in the table below:

| Taxon | Endpoint | Duration | Concentration (mg/L) | Method |

| Fish (Oryzias latipes) | LC50 | 96 h | 0.97 | OECD TG 203 |

| Algae (P. subcapitata) | EC50 | 72 h | 2.47 | OECD TG 201 |

| Invertebrates (D. magna) | EC50 (QSAR) | 48 h | 1.48 | ECOSAR v2.0 |

| Invertebrates (D. magna) | NOEC | 21 d | 0.35 | OECD TG 211 |

| Algae (P. subcapitata) | NOEC | 72 h | 0.38 | OECD TG 201 |

Based on these ecotoxicity values, particularly those below 1 mg/L, this compound is categorized as Toxic. industrialchemicals.gov.au A Predicted No-Effect Concentration (PNEC) of 7 µg/L was derived from the measured chronic invertebrate endpoint (21 d NOEC = 0.35 mg/L) using an assessment factor of 50. industrialchemicals.gov.au A PNEC of 9.7 µg/L was also derived from the acute fish ecotoxicity endpoint (96 h LC50 = 0.97 mg/L) using an assessment factor of 100. industrialchemicals.gov.au

Quantitative Structure-Activity Relationships (QSAR) for Environmental Endpoints

Quantitative Structure-Activity Relationships (QSAR) models have been used to predict environmental endpoints for this compound and related compounds. industrialchemicals.gov.augoogle.comresearchgate.net For instance, a 48h EC50 value for invertebrates was calculated using the ECOSAR Predictive Model version 2.0. industrialchemicals.gov.au QSAR models can provide predictive toxicity data, especially when experimental data are limited, and are used in chemical hazard assessment. industrialchemicals.gov.auresearchgate.net

Emerging Research Frontiers and Future Perspectives for Delta Damascone

Development of Novel Bio-Inspired and Biomimetic Synthesis Approaches

The synthesis of complex natural products and their analogs often draws inspiration from biological systems. Bio-inspired and biomimetic approaches aim to replicate natural processes, offering potential advantages in terms of sustainability, efficiency, and selectivity frontiersin.orgrsc.orgdigitellinc.com. While the established synthesis route for delta-Damascone (B1588474) involves chemical reactions such as Diels-Alder and aldol (B89426) condensation scentree.coscentree.co, the exploration of novel bio-inspired or biomimetic pathways represents a frontier in damascone (B1235705) research. This could involve enzymatic catalysis, microbial fermentation, or utilizing biomimetic systems to achieve the desired molecular structure. Research in this area for this compound specifically is in its nascent stages, but the broader field of bio-inspired synthesis for valuable chemicals suggests potential future avenues.

Advanced Computational and Machine Learning Applications in Olfactory Science

Computational methods and machine learning (ML) are increasingly applied in olfactory science to understand the complex relationship between chemical structure and odor perception nih.govbiorxiv.org. These approaches can be used to predict odor qualities, identify potential odorants, and model interactions with olfactory receptors nih.gov. Studies have utilized computational models for tasks such as genetic toxicity screening of flavor compounds, including beta-Damascone (B3424486) sci-hub.se. Machine learning models have shown promise in predicting structure-odor relationships and can potentially replace human panelists in olfactory evaluation systems biorxiv.org. Furthermore, ML techniques are being explored for tasks like odor source localization arxiv.org. While specific advanced computational or ML applications focused solely on predicting or understanding the olfactory properties of this compound are not extensively detailed in current literature, the general applicability of these tools to damascones and other odorants suggests this is a promising area for future investigation. For instance, computational models could be developed to predict the intensity or nuances of this compound's characteristic cooked fruit or jammy notes based on its molecular structure scentree.coscentree.co.

Discovery of Undiscovered Biological Roles and Molecular Targets

Beyond its well-known olfactory properties, research is beginning to explore other potential biological roles and molecular targets of damascones. For example, alpha-damascone (B1235874) is thought to interact with specific molecular targets and influence cellular signaling pathways, although further research is required to fully elucidate these mechanisms . Beta-damascone has been investigated for potential roles as a cancer chemopreventive agent and insecticide, and its interaction with enzymes like CYP101C1 has been noted medchemexpress.com. Studies on olfactory receptors have shown selective interactions; for instance, this compound did not enhance the membrane expression of the human olfactory receptor OR2T11, unlike alpha-damascone and beta-ionone (B89335), indicating molecular specificity in receptor interactions mdpi.com. The relationship between damascones and carotenoids, from which they can be derived via oxidative cleavage, also suggests potential links to biological processes where carotenoid metabolites act as hormones or retinoids csic.es. Future research frontiers for this compound include identifying novel protein binding partners, enzymatic interactions, or signaling pathways it may influence in biological systems, potentially uncovering roles beyond olfaction.

Development of High-Throughput Screening Methods for Damascone Analogs

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly assessing the biological or chemical activity of large libraries of compounds nih.govdewpointx.com. HTS assays have been applied to screen flavor compounds for genetic toxicity sci-hub.se. While HTS is commonly used for diverse compound classes, the development of specific HTS methods tailored for screening this compound analogs could accelerate the discovery of compounds with enhanced or altered olfactory properties, novel biological activities, or improved synthesis yields. Such methods would involve creating libraries of this compound derivatives and implementing rapid, sensitive assays to detect desired characteristics, such as activation of specific olfactory receptors or modulation of enzymatic activity. The principles of HTS, including dose-response analysis and the identification of false positives, would be critical in such screening campaigns nih.gov.

Q & A

Q. Methodological Answer :

- MTT Assay : Test viability in human dermal fibroblasts (IC50 typically >100 μM). Include solvent controls (e.g., 0.1% DMSO) to avoid artifacts .

- ROS Detection : Use DCFH-DA fluorescence in keratinocytes to quantify oxidative stress at subcytotoxic doses (10–50 μM) .

Advanced Research Question: How do computational models predict this compound’s environmental fate and bioaccumulation?

Q. Methodological Answer :

- QSAR Models : Apply EPI Suite or TEST software to estimate log Kow (2.8–3.1) and BCF (bioaccumulation factor). Validate with experimental data from OECD 305 guidelines .

- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict membrane permeability and persistence .

Tables for Key Data

Table 1 : Isomer Distribution in Commercial this compound (GC-MS Data)

| Isomer | Percentage (%) | Retention Time (min) |

|---|---|---|

| Delta | 92.5 | 12.3 |

| Gamma | 5.1 | 11.8 |

| Unidentified | 2.4 | 13.1 |

Table 2 : Ecotoxicity Parameters (Zebrafish Embryo Test)

| Concentration (ppm) | Mortality (%) | Teratogenicity Index |

|---|---|---|

| 10 | 8 | 0.2 |

| 50 | 35 | 1.8 |

| 100 | 92 | 4.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.